molecular formula C11H14O5 B6602310 3-(4-Hydroxy-3-methoxyphenyl)-2-methyllactic acid CAS No. 54737-52-9

3-(4-Hydroxy-3-methoxyphenyl)-2-methyllactic acid

Cat. No.: B6602310
CAS No.: 54737-52-9
M. Wt: 226.23 g/mol
InChI Key: YNNLUYGFVUZDAD-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Structure Context

3-(4-Hydroxy-3-methoxyphenyl)-2-methyllactic acid is classified within the organic compound class of phenylpropanoic acids. hmdb.ca These are characterized by a benzene (B151609) ring attached to a propanoic acid moiety. hmdb.ca The systematic IUPAC name for this compound is this compound.

The chemical structure of this compound consists of a lactic acid core that is substituted with a methyl group at the 2-position and a 4-hydroxy-3-methoxyphenyl group at the 3-position.

Below is a summary of its key chemical identifiers:

Identifier TypeValue
Molecular FormulaC11H14O5
InChIInChI=1S/C11H14O5/c1-11(15,10(13)14)6-7-3-4-8(12)9(5-7)16-2/h3-5,12,15H,6H2,1-2H3,(H,13,14)
InChIKeySVYIZYRTOYHQRE-UHFFFAOYSA-N
SMILESCOC1=C(O)C=CC(CC(C)(O)C(O)=O)=C1

Significance as a Metabolite and Biologically Relevant Compound

The primary significance of this compound in a biological context is its established role as a human metabolite of the drug Carbidopa (B1219). hmdb.ca Carbidopa is a medication administered to individuals with Parkinson's disease to inhibit the peripheral metabolism of levodopa (B1675098), thereby allowing a larger proportion of levodopa to cross the blood-brain barrier and exert its therapeutic effects in the central nervous system. hmdb.ca

The presence of this compound in biological fluids such as blood and urine serves as a biomarker for the administration and metabolism of Carbidopa. hmdb.ca This compound is an endogenous substance, meaning it is found within the body as a result of metabolic processes. hmdb.ca Its detection and quantification are relevant in pharmacokinetic studies of Carbidopa. The compound has been identified in various human tissues, including the kidney and liver, and within cellular structures like the cytoplasm. nih.govhmdb.ca

While its role as a metabolite is well-documented, extensive research into the independent biological activities or pharmacological effects of this compound is not widely available in current scientific literature. Its primary relevance remains linked to the metabolic pathway of Carbidopa.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O5/c1-11(15,10(13)14)6-7-3-4-8(12)9(5-7)16-2/h3-5,12,15H,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNLUYGFVUZDAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)OC)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis and Metabolic Pathways of 3 4 Hydroxy 3 Methoxyphenyl 2 Methyllactic Acid

Endogenous Mammalian Metabolic Pathways

In mammals, the formation of 3-(4-hydroxy-3-methoxyphenyl)-2-methyllactic acid is directly linked to the metabolism of drugs used in the management of Parkinson's disease.

Current scientific literature does not establish a direct metabolic pathway for the formation of this compound from Levodopa (B1675098). Levodopa, a precursor to dopamine, is primarily metabolized in the body by the enzymes aromatic L-amino acid decarboxylase (DDC) and catechol-O-methyltransferase (COMT). nih.govdrugbank.com The main metabolites are dopamine, 3,4-dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA). drugbank.com While Levodopa shares a catechol structure that is subject to methylation by COMT, its metabolic cascade does not typically lead to the formation of this compound. The relevance of this compound arises from the frequent co-administration of Levodopa with Carbidopa (B1219), of which it is a known metabolite.

The most clearly defined origin of this compound is as a metabolite of Carbidopa. Carbidopa is administered alongside Levodopa to inhibit the DDC enzyme in the periphery, which prevents the premature conversion of Levodopa to dopamine outside of the central nervous system. drugbank.comwikipedia.org Carbidopa itself undergoes extensive metabolism, and this compound has been identified as one of its metabolic products. The transformation involves modifications to the hydrazine and carboxylic acid moieties of the parent Carbidopa molecule.

Table 1: Metabolic Origin of this compound

Precursor Drug Metabolic Relationship Key Finding
Levodopa Indirect Association No direct metabolic pathway identified. Association is through its co-administration with Carbidopa.

The enzyme Catechol-O-methyltransferase (COMT) plays a crucial role in the metabolism of compounds featuring a catechol structure (a benzene (B151609) ring with two adjacent hydroxyl groups). wikipedia.org Both Levodopa and Carbidopa possess this catechol moiety. COMT catalyzes the transfer of a methyl group to one of the hydroxyl groups of the catechol ring. wikipedia.org

In the metabolic pathway of Carbidopa, COMT is responsible for the methylation of the 3-hydroxyl group on the dihydroxyphenyl ring, converting it into the 3-methoxy-4-hydroxyphenyl structure characteristic of the metabolite this compound. This enzymatic action is a key step in the biotransformation of Carbidopa. COMT inhibitors are sometimes used in Parkinson's therapy to prevent the methylation of Levodopa, thereby increasing its bioavailability. wikipedia.org

Table 2: Key Enzymes in Precursor Metabolism

Enzyme Precursor Substrate Action Relevance to Metabolite Formation
Aromatic L-amino acid decarboxylase (DDC) Levodopa Converts Levodopa to Dopamine. wikipedia.org Inhibited by Carbidopa, which leads to Carbidopa's own metabolism.

Microbial Biotransformation Pathways

While the primary identified source of this compound is mammalian drug metabolism, microbial pathways can produce structurally similar phenolic acids from dietary precursors.

There is no direct evidence in the reviewed literature to suggest that gut microbiota produce this compound. However, gut microbes are known to extensively metabolize dietary polyphenols, such as 4-hydroxy-3-methoxycinnamic acid (ferulic acid), which is abundant in fruits, vegetables, and grains. researchgate.netmdpi.com

The microbial biotransformation of ferulic acid by gut bacteria, particularly from the phylum Bacteroidetes, has been shown to produce 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA). nih.govnih.gov This compound is structurally similar to the target metabolite but lacks the α-hydroxyl and α-methyl groups of the lactic acid side chain. This indicates that while gut microbiota can process similar phenolic structures, the specific pathway to this compound from dietary precursors has not been identified.

Similar to the activity of gut microbiota, there is no specific documentation of this compound being produced during microbial fermentation of foods. However, the production of related phenyllactic acids is known to occur. For instance, bacteria such as Pediococcus acidilactici can produce 3-phenyllactic acid and 4-hydroxyphenyllactic acid during fermentation processes. semanticscholar.org Furthermore, the microbially-derived metabolite 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) can be found in fermented products like vinegar and fermented rice bran. mdpi.com These findings demonstrate the capability of fermentation microorganisms to synthesize various phenolic acids, but the specific production of this compound in food systems remains unconfirmed.

Table 3: Compound Names

Compound Name Abbreviation
This compound -
Levodopa L-DOPA
Carbidopa -
Dopamine -
Catechol-O-methyltransferase COMT
Aromatic L-amino acid decarboxylase DDC
3,4-dihydroxyphenylacetic acid DOPAC
Homovanillic acid HVA
4-Hydroxy-3-methoxycinnamic acid Ferulic acid
3-(4-hydroxy-3-methoxyphenyl)propionic acid HMPA
3-phenyllactic acid PLA

Identification of Key Microbial Species in Biotransformation

The biotransformation of phenylpropanoids, particularly precursors structurally related to this compound, is a significant area of research. Microorganisms play a crucial role in modifying these compounds, leading to a diverse array of valuable chemicals. While direct microbial synthesis of this compound is not extensively documented in the provided research, the biotransformation of its parent compounds, such as ferulic acid and isoeugenol, is well-established and involves various bacterial species.

Several strains of Lactic Acid Bacteria (LAB) are known for their ability to metabolize ferulic acid. nih.govnih.gov These bacteria can possess enzymes like ferulic acid esterases, which release ferulic acid from agricultural biomass, and ferulic acid decarboxylases, which convert it into other compounds. nih.govresearchgate.net For example, species of Lactobacillus and Pediococcus can decarboxylate ferulic acid. nih.gov

Pseudomonas species are also prominent in the biotransformation of phenylpropanoids. Pseudomonas putida IE27 has been identified as an isoeugenol-assimilating bacterium that can degrade isoeugenol into vanillin (B372448) through the oxidative cleavage of its side chain. nih.gov Another strain, Pseudomonas nitroreducens Jin1, is capable of growing on both eugenol and isoeugenol as sole carbon sources, transforming them into vanillin via different metabolic pathways. researchgate.net Similarly, a strain identified as Corynebacterium sp. was found to degrade eugenol, producing ferulic acid and vanillin as intermediates. tandfonline.com

The following table summarizes key microbial species and their roles in the biotransformation of related phenylpropanoid compounds.

Microbial SpeciesPrecursor CompoundKey Transformation Product(s)
Lactobacillus sp.Ferulic Acid4-Vinyl Guaiacol
Pediococcus sp.Ferulic Acid4-Vinyl Guaiacol
Pseudomonas putida IE27IsoeugenolVanillin, Acetaldehyde
Pseudomonas nitroreducens Jin1Eugenol, IsoeugenolVanillin, Vanillic Acid
Corynebacterium sp.EugenolFerulic Acid, Vanillin
Nocardia iowensis DSM 45197IsoeugenolVanillin

Integration within Broader Phenylpropanoid Metabolism

This compound belongs to the class of organic compounds known as phenylpropanoic acids, which are central to phenylpropanoid metabolism. hmdb.ca The phenylpropanoid pathway is a major route of secondary metabolism in plants, responsible for the synthesis of a wide variety of phenolic compounds from the amino acid phenylalanine. nih.gov

The pathway begins with the deamination of phenylalanine by the enzyme phenylalanine ammonia lyase (PAL) to produce cinnamic acid. nih.gov This is followed by a series of hydroxylation and methylation reactions to create key intermediates, including p-coumaric acid and ferulic acid (4-hydroxy-3-methoxycinnamic acid). nih.gov These compounds serve as precursors for a vast array of downstream products, including lignans, flavonoids, and other phenols. nih.govhealthline.com

Microbial metabolism is deeply integrated with this pathway, often utilizing plant-derived phenylpropanoids as substrates. For instance, ferulic acid, a core component of the pathway, can be metabolized by microorganisms through several routes. nih.govtandfonline.com Bacteria can convert ferulic acid into compounds like vanillin, which can be further metabolized to vanillic acid and protocatechuic acid. tandfonline.comnii.ac.jp This microbial degradation pathway represents a non-oxidative, coenzyme A (CoA)-independent route for processing phenylpropanoids.

The structure of this compound, featuring the characteristic 4-hydroxy-3-methoxyphenyl group found in ferulic acid and coniferyl alcohol, places it firmly within this metabolic network as a potential downstream metabolite or a related structural analog. The biotransformation pathways of eugenol and isoeugenol, which can be converted to ferulic acid and vanillin by bacteria like Pseudomonas and Corynebacterium, further illustrate the metabolic web in which these compounds are interconverted. researchgate.nettandfonline.com

Analytical Methodologies for the Detection and Quantification of 3 4 Hydroxy 3 Methoxyphenyl 2 Methyllactic Acid

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) stands as a cornerstone for the sensitive and specific analysis of 3-(4-Hydroxy-3-methoxyphenyl)-2-methyllactic acid. Its ability to provide molecular weight and structural information makes it an indispensable tool in metabolomics and pharmaceutical analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the quantification of this compound in complex biological matrices such as plasma and urine. rug.nlresearchgate.netnih.gov This method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

Typically, sample preparation involves a straightforward protein precipitation step, followed by chromatographic separation. rug.nlnih.gov Both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) have been utilized for the separation of this and related polar metabolites. rug.nl HILIC is particularly advantageous for highly polar compounds that are poorly retained on traditional RP columns. rug.nl

Detection is commonly achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which ensures high specificity and sensitivity by monitoring specific precursor-to-product ion transitions. researchgate.net

Table 1: Representative LC-MS/MS Parameters for the Analysis of Carbidopa (B1219) and its Metabolites

ParameterCondition
ChromatographyReversed-Phase (C18 or C8 column) or HILIC
Mobile PhaseGradient of water and acetonitrile (B52724)/methanol with additives like formic acid
Ionization ModeElectrospray Ionization (ESI), positive or negative mode
Detection ModeMultiple Reaction Monitoring (MRM)
Sample PreparationProtein precipitation from plasma or dilution of urine

Chemical Isotope Labeling (CIL) Coupled with Mass Spectrometry

Chemical isotope labeling (CIL) is a sophisticated strategy that enhances the capabilities of LC-MS for the comprehensive and accurate quantification of metabolites, including this compound. springernature.comacs.org This technique involves derivatizing the target analyte with a reagent that exists in two isotopic forms, a "light" and a "heavy" version. acs.org

For this compound, which possesses a carboxylic acid, a phenolic hydroxyl, and an alcoholic hydroxyl group, several CIL reagents can be employed. Dansyl chloride, for instance, can label the phenolic hydroxyl group, while reagents like isotope-coded p-dimethylaminophenacyl (DmPA) bromide are effective for derivatizing the carboxylic acid group. acs.orgnih.govnih.gov Isotopic variants of cholamine can also be used to target the carboxylic acid function. nih.gov

The primary advantages of CIL include:

Improved Quantification Accuracy : By mixing a sample labeled with the light reagent with a standard or another sample labeled with the heavy reagent, precise relative quantification can be achieved by comparing the peak intensities of the isotopic pair in the mass spectrum. acs.org This approach effectively mitigates matrix effects and variations in ionization efficiency. acs.org

Enhanced Sensitivity : Derivatization can significantly improve the ionization efficiency of the analyte, leading to lower detection limits. acs.org

Improved Chromatographic Separation : The derivatization can alter the polarity of the analyte, improving its retention and peak shape in reversed-phase liquid chromatography. acs.org

Fragmentation Pattern Analysis for Structural Elucidation

The structural elucidation of this compound via mass spectrometry relies on the analysis of its fragmentation pattern in tandem MS (MS/MS) experiments. While a publicly available, experimentally determined MS/MS spectrum for this specific compound is not readily found, its fragmentation can be predicted based on its chemical structure and the known fragmentation patterns of similar compounds, such as other phenylpropanoic acids and carboxylic acids. nih.govlibretexts.orgresearchgate.net

Upon collision-induced dissociation (CID), the protonated or deprotonated molecule will break apart in a characteristic manner. Key expected fragmentation pathways include:

Loss of Water (H₂O) : Dehydration from the aliphatic hydroxyl group is a common fragmentation pathway for alcohols.

Loss of Carbon Dioxide (CO₂) : Decarboxylation of the carboxylic acid group is a characteristic fragmentation for this functional group.

Cleavage of the Side Chain : Fragmentation can occur at various points along the lactic acid side chain, leading to characteristic product ions.

Table 2: Predicted MS/MS Fragmentation of this compound (Positive Ion Mode)

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossFragment Structure
[M+H]⁺[M+H - H₂O]⁺H₂O (Water)Ion from dehydration
[M+H - CO₂]⁺CO₂ (Carbon Dioxide)Ion from decarboxylation
[M+H - H₂O - CO]⁺H₂O + CO (Water and Carbon Monoxide)Further fragmentation of the side chain

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for isolating this compound from complex mixtures prior to its detection and quantification. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are the most commonly employed methods. nih.govdergipark.org.trdntb.gov.ua

Reversed-phase chromatography is a widely used approach, typically employing C8 or C18 stationary phases. nih.gov The separation is achieved by using a mobile phase consisting of an aqueous component (often with a pH modifier like formic or acetic acid) and an organic modifier such as acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to effectively separate compounds with a range of polarities. researchgate.net

For highly polar analytes like this compound, HILIC presents a valuable alternative. rug.nl In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a nonpolar organic solvent and a small amount of an aqueous solvent. This allows for the retention and separation of compounds that elute in or near the void volume in reversed-phase chromatography.

Table 3: Common Chromatographic Conditions for the Analysis of Carbidopa Metabolites

ParameterReversed-Phase HPLC/UPLCHILIC
Stationary PhaseC18, C8Amide, Silica
Mobile Phase (Aqueous)Water with 0.1% Formic AcidWater with buffer (e.g., ammonium (B1175870) formate)
Mobile Phase (Organic)Acetonitrile or MethanolAcetonitrile
ElutionGradientIsocratic or Gradient

Application as an Analytical Standard and Reagent

The availability of a pure analytical standard of this compound is essential for the accurate quantification of this compound in research and clinical settings. nih.gov While this specific compound may be available from specialty chemical suppliers, closely related compounds such as 3-(4-Hydroxy-3-methoxyphenyl)propionic acid are commercially available and used in research applications.

As an analytical standard, this compound serves several critical purposes:

Method Development and Validation : It is used to optimize chromatographic separation and mass spectrometric detection parameters.

Calibration : A standard curve prepared from serial dilutions of the analytical standard is used to determine the concentration of the analyte in unknown samples.

Quality Control : It is included in analytical runs as a quality control sample to ensure the accuracy and precision of the measurements.

Beyond its use as a standard, in a broader chemical context, the functional groups present in this compound (a phenol, an alcohol, and a carboxylic acid) allow it to potentially be used as a reagent or building block in organic synthesis.

Stereochemical Aspects of 3 4 Hydroxy 3 Methoxyphenyl 2 Methyllactic Acid

Chirality and Stereoisomeric Forms

3-(4-Hydroxy-3-methoxyphenyl)-2-methyllactic acid possesses a chiral center at the C2 carbon of the propanoic acid backbone. This carbon atom is bonded to four different substituent groups: a hydroxyl group (-OH), a methyl group (-CH3), a carboxylic acid group (-COOH), and a 3-(4-hydroxy-3-methoxyphenyl)methyl group (-CH2-C6H3(OH)(OCH3)).

The presence of this single chiral center, also known as a stereocenter, means that the molecule is not superimposable on its mirror image. This property, known as chirality, results in the existence of two distinct stereoisomeric forms called enantiomers. These enantiomers are designated as (R)- and (S)-isomers based on the Cahn-Ingold-Prelog (CIP) priority rules, which assign priorities to the groups attached to the chiral center. While enantiomers share the same physical and chemical properties in an achiral environment, they often exhibit different physiological and pharmacological activities due to their differential interactions with chiral biological molecules like enzymes and receptors.

The compound is typically synthesized as a racemic mixture, which is an equimolar (50:50) mixture of the (R)- and (S)-enantiomers. Such a mixture is optically inactive because the equal and opposite optical rotations of the two enantiomers cancel each other out.

Table 1: Stereoisomeric Forms of this compound

PropertyDescription
Chiral Center C2 of the propanoic acid chain
Substituents on C2 1. -OH (hydroxyl) 2. -COOH (carboxyl) 3. -CH2-Aryl (3-(4-hydroxy-3-methoxyphenyl)methyl) 4. -CH3 (methyl)
Number of Stereoisomers 2 (one pair of enantiomers)
Enantiomeric Forms (R)-3-(4-hydroxy-3-methoxyphenyl)-2-methyllactic acid (S)-3-(4-hydroxy-3-methoxyphenyl)-2-methyllactic acid
Mixture Form Racemic mixture ((R/S)- or (±)-)

Stereoselective Synthesis and Biotransformation Control

The production of single enantiomers of chiral α-hydroxy acids is of significant interest, and various strategies have been developed for their stereoselective synthesis. These methods aim to produce a specific stereoisomer in excess over the other.

Stereoselective Synthesis: Approaches to synthesize enantiomerically enriched α-hydroxy-α-methyl-β-arylpropanoic acids often involve asymmetric synthesis. This can be achieved through several routes:

Use of Chiral Auxiliaries: A chiral auxiliary is a temporary chemical moiety that is attached to the starting material to guide the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. For instance, α-hydroxy esters can be used as chiral reagents in the asymmetric synthesis of related arylpropionic acids. acs.org

Asymmetric Catalysis: Chiral catalysts, such as enzymes or metal-ligand complexes, can create a chiral environment that favors the formation of one enantiomer over the other. For example, the asymmetric enolate oxidation or catalytic enantioselective installation of functional groups can be employed to create α-quaternary stereocenters. nih.gov

Chiral Pool Synthesis: This strategy utilizes readily available, enantiomerically pure natural products, such as amino acids or other hydroxy acids, as starting materials. researchgate.net For instance, a method for synthesizing (S)-2-hydroxy-3-phenylpropanoic acid (a related compound) uses 2-methyl-L-phenylalanine hydrochloride as a starting material, proceeding through a diazotization reaction that retains the stereochemical configuration. google.com

Biotransformation Control: Biocatalysis offers a powerful tool for stereoselective synthesis. Enzymes, being inherently chiral, can catalyze reactions with high enantioselectivity.

Enzymatic Reduction: Specific enzymes, such as those isolated from microorganisms like Gluconobacter oxydans, can catalyze the stereoselective reduction of α-keto acids to form α-hydroxy acids. google.com By selecting the appropriate enzyme, either the (R)- or (S)-enantiomer can be preferentially produced.

Kinetic Resolution: This process involves the use of an enzyme that reacts at a different rate with each enantiomer in a racemic mixture. This allows for the separation of the faster-reacting enantiomer (which is converted to a new product) from the slower-reacting, unreacted enantiomer. mdpi.com Chiral acyl-transfer catalysts have been used for the kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids, a structurally similar class of compounds. mdpi.com

Enantioselective Analytical Methods and Separation

To analyze the enantiomeric composition (i.e., determine the enantiomeric excess, or ee) and to separate the enantiomers from a racemic mixture, specialized enantioselective techniques are required.

Enantioselective Analytical Methods:

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for separating and quantifying enantiomers. nih.gov It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., derived from cellulose (B213188) or amylose) are widely used for the separation of chiral arylpropionic acid derivatives. nih.govsigmaaldrich.com The choice of mobile phase and temperature can significantly affect the separation and even reverse the elution order of the enantiomers. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: In a standard NMR experiment, enantiomers are indistinguishable. However, by using a chiral solvating agent (CSA), the enantiomers can form transient diastereomeric complexes that exhibit different chemical shifts in the NMR spectrum. acs.orgnih.gov This allows for the determination of enantiomeric purity. BINOL-based amino alcohols and Cinchona alkaloids have been developed as effective CSAs for the enantiodifferentiation of carboxylic acids. acs.orgnih.gov

Enantioselective Separation: The goal of enantioselective separation, or chiral resolution, is to isolate the individual enantiomers from a racemic mixture on a preparative scale.

Preparative Chiral HPLC: The same principles used for analytical chiral HPLC can be scaled up to isolate larger quantities of each enantiomer. sigmaaldrich.com Columns with high sample capacity, such as those based on macrocyclic glycopeptides like vancomycin (B549263) or teicoplanin, are often employed for this purpose. sigmaaldrich.com

Diastereomeric Crystallization: This classic resolution technique involves reacting the racemic acid with an enantiomerically pure chiral resolving agent (typically a base, like an alkaloid) to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. Once separated, the pure enantiomer of the original acid can be recovered by removing the resolving agent.

Table 2: Overview of Enantioselective HPLC Methods for Chiral Carboxylic Acids

Method ComponentDescriptionExamples
Stationary Phase Chiral Stationary Phases (CSPs) that provide stereospecific interactions.Polysaccharide derivatives (cellulose, amylose), macrocyclic glycopeptides (vancomycin, teicoplanin), Pirkle-type phases. nih.govsigmaaldrich.comsigmaaldrich.com
Mobile Phase Can be normal-phase, reversed-phase, or polar ionic/organic modes, significantly influencing selectivity.n-Hexane/2-propanol, Acetonitrile (B52724)/Water with additives (e.g., TEAA, TFA). nih.govsigmaaldrich.comacs.org
Interaction Principle Differential interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance, inclusion complexing) between enantiomers and the CSP. sigmaaldrich.comAn analyte includes itself into a cavity of the CSP, with selectivity driven by the fit and interactions of substituents. sigmaaldrich.com
Detection Standard HPLC detectors.UV/Vis Detector, Diode Array Detector (DAD).

Occurrence and Role in Specific Biological and Environmental Contexts

Presence in Fermented Food Systems

While direct quantitative data for 3-(4-Hydroxy-3-methoxyphenyl)-2-methyllactic acid in specific fermented foods is not extensively documented in current research, its formation is plausible in systems where lactic acid bacteria (LAB) interact with plant-based substrates rich in its precursors. Fermented dairy products, vegetables, and beverages often contain a diverse array of phenolic compounds derived from the raw materials and transformed by microbial enzymatic activities during fermentation.

Lactic acid bacteria are well-known for their ability to metabolize phenolic acids, such as ferulic acid, which is abundant in cereals, fruits, and vegetables. nih.govnih.gov The metabolic activities of LAB can lead to a variety of phenolic derivatives, contributing to the flavor, aroma, and potential bioactive properties of the final fermented product. For instance, studies on fermented milk have identified numerous volatile compounds, including various acids, that are produced by starter cultures like Lactobacillus delbrueckii subsp. bulgaricus and Streptococcus thermophilus. nih.govmdpi.com Similarly, the fermentation of goat milk and kefir involves the production of organic acids by a complex consortium of bacteria and yeasts. nih.govpreprints.org

The biotransformation of phenolic compounds by LAB is a key process in the development of the sensory characteristics of fermented foods. nih.gov Although the focus has often been on major metabolites like vanillin (B372448) and vanillic acid, the formation of hydroxylated lactic acid derivatives from corresponding phenylpropanoic acids is a recognized metabolic capability of these microorganisms. Therefore, the presence of this compound can be inferred in fermented products where ferulic acid or related compounds are available for bioconversion by the fermenting microbiota.

Table 1: Examples of Fermented Food Systems and Key Microbial Players in Phenolic Biotransformation

Fermented Food SystemCommon Microbial Genera InvolvedPotential Precursors for this compound
Fermented Dairy (Yogurt, Kefir)Lactobacillus, Streptococcus, Lactococcus, BifidobacteriumPhenolic compounds from added fruits, grains, or extracts
Fermented Vegetables (Sauerkraut, Kimchi)Lactobacillus, Leuconostoc, PediococcusFerulic acid and other hydroxycinnamic acids from cabbage, radishes, etc.
Sourdough BreadLactobacillus, SaccharomycesFerulic acid from cereal brans (wheat, rye)
Fermented Beverages (Beer, Wine)Saccharomyces, Lactobacillus, OenococcusPhenolic acids from grains (barley) and fruits (grapes)

Association with Plant Secondary Metabolite Pathways via Precursors

The biogenesis of this compound is intrinsically linked to the secondary metabolism of plants, specifically through the phenylpropanoid pathway, which produces a wide array of phenolic compounds, including its precursor, ferulic acid. Ferulic acid is one of the most abundant hydroxycinnamic acids in the plant kingdom, where it is often ester-linked to polysaccharides in the cell wall. nih.gov

Microorganisms, including various bacteria and fungi, have evolved diverse metabolic pathways to utilize plant-derived phenolic compounds as carbon and energy sources. The conversion of ferulic acid to various metabolites is a well-studied example of this microbial activity. Several bacterial genera, such as Pseudomonas, Rhodococcus, and various lactic acid bacteria, are capable of degrading ferulic acid. nih.govnih.govresearchgate.netnih.gov

The microbial metabolism of ferulic acid can proceed through several routes. One common pathway involves the conversion of ferulic acid to vanillin. nih.govnih.govnih.gov This transformation can occur via CoA-dependent or independent pathways, often involving enzymes like feruloyl-CoA synthetase and enoyl-CoA hydratase/aldolase. nih.govresearchgate.netnih.gov Vanillin can then be further oxidized to vanillic acid. nih.gov It is from these vanillyl compounds that this compound is likely derived through the action of microbial enzymes that catalyze the addition of a methyl and a hydroxyl group to the lactic acid side chain.

Table 2: Microbial Genera and Key Enzymes in the Biotransformation of Ferulic Acid

Microbial GenusKey Enzymes/PathwaysMajor Metabolites
PseudomonasFeruloyl-CoA synthetase, Enoyl-CoA hydratase/aldolase, Vanillin dehydrogenaseVanillin, Vanillic acid, Protocatechuic acid nih.govresearchgate.net
RhodococcusFeruloyl-CoA synthetase (Fcs), Enoyl-CoA hydratase/aldolase (Ech), Vanillin dehydrogenase (Vdh)Vanillin researchgate.netnih.gov
LactobacillusFerulic acid esterase, Ferulic acid decarboxylase, Vanillin dehydrogenase4-vinylguaiacol, Vanillin, Vanillic acid, 4-ethylphenol nih.govnih.gov
EnterobacterFerulic acid decarboxylase4-vinylguaiacol, Vanillin ynu.edu.cn

Interaction within Complex Microbial Ecosystems (beyond human gut)

Information on the specific roles and interactions of this compound in complex microbial ecosystems outside of the human gut, such as soil, the rhizosphere, or aquatic environments, is currently limited. However, the functions of its precursor, ferulic acid, and other related phenolic compounds are better understood and can provide insights into its potential ecological significance.

Phenolic acids, including ferulic acid and vanillic acid, are known to be released into the soil through the decomposition of plant litter and root exudates. academicoa.com In the soil environment, these compounds can act as signaling molecules, nutrient sources for microorganisms, and allelochemicals that influence the growth of other plants and microbes. academicoa.comnih.govnih.gov

The degradation of these phenolic compounds is a crucial step in the carbon cycle and is carried out by a diverse community of soil microorganisms. Bacteria such as Pseudomonas fluorescens have been isolated from soil based on their ability to utilize ferulic acid as a sole carbon source. nih.govscispace.comresearchgate.net The metabolic pathways employed by these soil microbes to break down ferulic acid lead to the formation of various intermediates, which in turn can be utilized by other members of the microbial community.

Given that this compound is a product of microbial metabolism of ferulic acid, it is plausible that it exists as a transient intermediate in soil and rhizosphere ecosystems. Its ecological role would likely be tied to the broader dynamics of phenolic compound turnover. For instance, related compounds like vanillic acid have demonstrated allelopathic effects, inhibiting the germination and growth of certain plant species. academicoa.comnih.govnih.gov Whether this compound exhibits similar activities remains to be investigated. The study of such microbial metabolites is essential for a complete understanding of the complex chemical interactions that govern the structure and function of terrestrial and aquatic ecosystems.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying 3-(4-Hydroxy-3-methoxyphenyl)-2-methyllactic acid in biological matrices?

  • Methodological Answer : Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity. For quantification, isotope dilution with deuterated internal standards (e.g., 2^2H-labeled analogs) minimizes matrix effects. Reverse-phase HPLC with UV detection (λ = 280 nm) is a cost-effective alternative for preliminary screening . Structural confirmation can be achieved via nuclear magnetic resonance (NMR), focusing on characteristic peaks for the methoxy (δ 3.8–3.9 ppm) and hydroxyl (δ 5.2–5.5 ppm) groups.

Q. What is the known metabolic origin of this compound in humans, and how can its pathways be studied experimentally?

  • Methodological Answer : The compound is a metabolite of carbidopa, a drug used in Parkinson’s disease to inhibit peripheral levodopa metabolism. To study its formation, use in vitro hepatic microsomal assays with carbidopa as a substrate, followed by LC-MS to track metabolite generation. Stable isotope labeling (e.g., 13^{13}C-carbidopa) in cell cultures or animal models can elucidate metabolic intermediates. Human studies require ethical approval for plasma/urine sampling post-carbidopa administration, with kinetic modeling to assess metabolite accumulation .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivities of this compound across different in vitro and in vivo models?

  • Methodological Answer : Discrepancies often arise from variations in cell lines, dosages, or impurity profiles. Standardize protocols using authenticated cell lines (e.g., ATCC-certified HepG2 for hepatic studies) and purity-verified compound batches (>98% by HPLC). Dose-response curves (0.1–100 µM) should be replicated across multiple models (e.g., primary cells vs. immortalized lines). For in vivo contradictions, conduct meta-analyses of pharmacokinetic parameters (e.g., bioavailability, tissue distribution) and consider species-specific differences in cytochrome P450 activity .

Q. What experimental strategies can elucidate the role of gut microbiota in modifying the compound’s bioactivity or metabolic fate?

  • Methodological Answer : Use germ-free murine models colonized with defined microbial consortia (e.g., Bacteroidetes-enriched communities) to assess microbial biotransformation. Anaerobic batch cultures of human fecal microbiota incubated with the compound can identify microbial metabolites via untargeted metabolomics (UPLC-QTOF-MS). For mechanistic insights, apply metatranscriptomics to identify microbial genes upregulated during compound degradation (e.g., β-glucuronidase or esterase genes) .

Q. How can structural modifications of this compound enhance its blood-brain barrier (BBB) penetration for central nervous system (CNS) applications?

  • Methodological Answer : Employ prodrug strategies, such as esterification of the hydroxyl group to increase lipophilicity. Use in silico tools (e.g., SwissADME) to predict BBB permeability (LogP > 2.5). Validate via in vitro BBB models (e.g., hCMEC/D3 cell monolayers) and measure apparent permeability coefficients (Papp_{app}). For in vivo validation, administer radiolabeled analogs (e.g., 14^{14}C-labeled) to rodents and quantify brain-to-plasma ratios using scintillation counting .

Key Considerations for Experimental Design

  • Purity Verification : Source compounds from suppliers providing batch-specific certificates of analysis (e.g., >95% purity). Use orthogonal methods (HPLC, NMR) for in-lab verification .
  • Ethical Compliance : For human metabolite studies, obtain informed consent and monitor for off-target effects (e.g., gastrointestinal disturbances due to microbiota modulation) .

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3-(4-Hydroxy-3-methoxyphenyl)-2-methyllactic acid
Reactant of Route 2
3-(4-Hydroxy-3-methoxyphenyl)-2-methyllactic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.